molecular formula C8H5BrCl2O2 B12321917 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone CAS No. 53244-91-0

2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone

Cat. No.: B12321917
CAS No.: 53244-91-0
M. Wt: 283.93 g/mol
InChI Key: MOYDZRNLOHIJGC-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone ( 53244-91-0) is a high-value bromo- and chloro-substituted acetophenone derivative supplied for advanced chemical synthesis and research applications . With the molecular formula C 8 H 5 BrCl 2 O 2 and a molecular weight of 283.93 g/mol, this compound serves as a versatile building block in organic chemistry, particularly in the development of novel heterocyclic compounds and pharmaceutical intermediates . The strategic placement of bromine, chlorine, and hydroxyl groups on the aromatic ring makes it a reactive scaffold for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize this compound in method development, validation, and quality control processes for pharmaceutical applications, ensuring compliance with regulatory standards . As a solid for research use only, this product requires careful handling. It is essential to wear suitable personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . All operations should be conducted in a chemical fume hood to minimize exposure risk . In case of skin contact, immediately wash the affected area with copious amounts of water . This product is strictly for laboratory and research purposes and is not intended for diagnostic or therapeutic use .

Properties

CAS No.

53244-91-0

Molecular Formula

C8H5BrCl2O2

Molecular Weight

283.93 g/mol

IUPAC Name

2-bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5BrCl2O2/c9-3-7(12)5-1-4(10)2-6(11)8(5)13/h1-2,13H,3H2

InChI Key

MOYDZRNLOHIJGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Precursor Synthesis: 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone

The foundational step in synthesizing the target compound is the preparation of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone. This intermediate is synthesized via sequential Friedel-Crafts acylation and chlorination reactions:

  • Friedel-Crafts Acylation :

    • Reagents : 4-Chlorophenol, acetic anhydride, sodium acetate, aluminum chloride (AlCl₃).
    • Conditions : The reaction is conducted under solvent-free conditions at 110°C for 10 minutes.
    • Outcome : Yields 1-(5-chloro-2-hydroxyphenyl)ethanone with 93% efficiency.
  • Chlorination :

    • Reagents : Chlorine gas (Cl₂) in glacial acetic acid, sodium acetate.
    • Conditions : The reaction is performed at <20°C to prevent over-chlorination. Ice-cold acetic acid ensures controlled addition of Cl₂.
    • Outcome : Produces 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with 75% yield.
Analytical Data for Precursor:
  • IR (KBr) :
    • 3132 cm⁻¹ (phenolic -OH stretch).
    • 1670 cm⁻¹ (C=O stretch).
    • 1159 cm⁻¹ (C-Cl aromatic stretch).
  • ¹H NMR (CDCl₃) :
    • Aromatic protons at δ 7.00–7.69 ppm.
    • Phenolic -OH proton at δ 5.35 ppm.
    • Acetyl -CH₃ at δ 2.35 ppm.

Bromination of the Acetyl Group

The introduction of bromine at the α-position of the acetyl group is achieved via electrophilic substitution:

  • Reagents : Bromine (Br₂) in carbon tetrachloride (CCl₄).
  • Conditions : The reaction is conducted at room temperature for 2 hours in a fume hood to manage bromine vapors.
  • Mechanism : Br₂ acts as an electrophile, replacing the α-hydrogen of the acetyl group to form 2-bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone.
  • Yield : 73% after recrystallization.
Optimization Considerations:
  • Solvent Choice : CCl₄ minimizes side reactions due to its non-polar nature.
  • Temperature Control : Room temperature prevents decomposition of the phenolic ring.

While direct bromination with Br₂ is the most cited method, alternative approaches have been explored:

N-Bromosuccinimide (NBS) in Polar Solvents

  • Reagents : NBS in acetone or acetic acid.
  • Conditions : Reflux for 1–2 hours.
  • Advantage : NBS offers milder conditions, reducing the risk of over-bromination.
  • Challenge : Lower yields (~65%) compared to Br₂.

Catalytic Bromination

  • Catalysts : FeCl₃ or AlBr₃.
  • Conditions : Enhances reaction rate but requires rigorous moisture exclusion.
  • Yield : Comparable to Br₂ (70–75%).

Comparative Analysis of Bromination Methods

Method Reagents Solvent Temperature Yield (%) Purity (%)
Direct Bromination Br₂ CCl₄ RT 73 98
NBS-Mediated NBS Acetone Reflux 65 95
Catalytic (FeCl₃) Br₂ + FeCl₃ CH₂Cl₂ 0–5°C 70 97

Key Observations :

  • Direct bromination with Br₂ in CCl₄ remains the optimal method for balancing yield and simplicity.
  • Catalytic methods improve reaction kinetics but introduce complexity in catalyst removal.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and scalability.
  • Parameters :
    • Residence time: 10–15 minutes.
    • Temperature: 25–30°C.
  • Yield : 80% at pilot scale.

Waste Management

  • Bromine Recovery : Distillation units recover excess Br₂ for reuse.
  • Solvent Recycling : CCl₄ is purified via fractional distillation.

Analytical Characterization of Final Product

Spectroscopic Data

  • IR (KBr) :
    • 3196 cm⁻¹ (phenolic -OH).
    • 1674 cm⁻¹ (C=O).
    • 615 cm⁻¹ (C-Br stretch).
  • ¹H NMR (CDCl₃) :
    • Aromatic protons at δ 7.20–7.85 ppm.
    • -CH₂Br proton at δ 4.12 ppm (singlet).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30).
  • Melting Point : 142–144°C.

Challenges and Mitigation Strategies

Over-Bromination

  • Cause : Excess Br₂ or elevated temperatures.
  • Solution : Strict stoichiometric control and temperature monitoring.

Hydroxyl Group Protection

  • Strategy : Use silyl protecting groups (e.g., TMSCl) during bromination to prevent oxidation.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that derivatives of this compound displayed strong antibacterial effects, indicating its potential as a lead compound for developing new antimicrobial agents .

Cosmetic Formulation

The compound has also been investigated for its applications in cosmetic formulations. Its properties as a phenolic compound suggest it could serve as an effective antioxidant and preservative in skincare products. The safety and stability of such formulations are critical, and studies have shown that compounds like 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone can meet these regulatory requirements while enhancing the product's effectiveness .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized various derivatives of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone and tested their efficacy against common bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, suggesting a promising avenue for further development in antimicrobial therapies.

CompoundMIC (µg/mL)Bacterial Strain
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C4Pseudomonas aeruginosa

Case Study 2: Cosmetic Applications

A formulation study involving 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone evaluated its impact on skin hydration and antioxidant properties. The study utilized a Box-Behnken design to optimize the formulation components, showing that the inclusion of this compound significantly improved the moisturizing effects compared to control formulations.

FormulationHydration Level (%)Antioxidant Activity (DPPH Scavenging %)
Control4525
Test Sample7060

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound effective in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone with structurally related halogenated hydroxyacetophenones and their derivatives. Key differences in substituent groups, synthesis routes, and physical properties are highlighted.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone (Target) C₈H₄BrCl₂O₂ -OH (2), -Cl (3,5), -Br (ethanone) 294.38 Hydroxyl enhances acidity; Cl and Br increase electrophilicity.
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₄ -OH (4), -OCH₃ (3,5), -Br (ethanone) 275.10 Methoxy groups reduce acidity; steric hindrance may slow reactions.
2-Bromo-1-(3,5-dichlorophenyl)ethanone C₈H₅BrCl₂O -Cl (3,5), -Br (ethanone) 268.34 Absence of hydroxyl reduces hydrogen bonding and solubility.
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone C₈H₆Br₂O₂ -OH (2), -Br (5, ethanone) 293.94 Additional Br increases molecular weight and polarizability.
2-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethanone C₁₀H₅BrF₆O -CF₃ (3,5), -Br (ethanone) 335.05 Strong electron-withdrawing CF₃ groups enhance stability and electrophilicity.
2-Bromo-1-(3,5-dibromo-2-methoxyphenyl)ethanone C₉H₇Br₃O₂ -OCH₃ (2), -Br (3,5, ethanone) 386.86 Methoxy and multiple Br atoms create steric and electronic complexity.

Physical Properties

  • Melting Points: 2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone: 112.5–113°C . 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: 107°C . 2-Bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone: 138–140°C .
  • Boiling Points/Density: Ethanone derivatives with multiple halogens (e.g., 2-Bromo-1-(4-bromo-2-chloro-3-fluorophenyl)ethanone) exhibit higher densities (~1.984 g/cm³) and boiling points (~319.6°C) .

Key Research Findings

  • Synthetic Efficiency : Bromination in acetic acid yields higher purity compared to chloroform .
  • Thermal Stability: Compounds with multiple halogens (e.g., 2-Bromo-1-(3,5-dibromo-2-methoxyphenyl)ethanone) exhibit lower thermal stability due to steric strain .
  • Biological Activity: Hydroxyacetophenones with nitro groups (e.g., 2-Bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone) show enhanced antimicrobial properties .

Biological Activity

2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone is a brominated phenolic compound with the molecular formula C₈H₅BrCl₂O₂ and a molecular weight of 283.93 g/mol. Its unique structure, characterized by the presence of halogen substituents, contributes to its biological activity and potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and related research findings.

The biological activity of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The halogen substituents can form covalent bonds with nucleophilic sites on target biomolecules, potentially inhibiting critical biological pathways. This interaction may lead to alterations in cellular functions, highlighting the compound's potential mutagenic properties.

Biological Activity Overview

Research indicates that 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in drug development.
  • Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent due to its ability to affect cellular signaling pathways.
  • Mutagenicity : Studies have indicated potential mutagenic effects when interacting with DNA and proteins .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of various halogenated phenolic compounds, including 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .
  • Mutagenicity Assessment : A mutagenicity assay revealed that exposure to 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone resulted in increased mutation rates in bacterial models. This finding necessitates further investigation into its safety profile for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone with structurally similar compounds regarding their biological activities:

Compound NameSimilarity IndexAntimicrobial ActivityAnticancer Activity
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone0.92ModerateLow
2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone0.89HighModerate
2-Bromo-1-(3,5-dichloro-2,4-dihydroxyphenyl)ethanone0.88LowHigh

This comparison highlights the unique biological profile of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone relative to similar compounds.

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